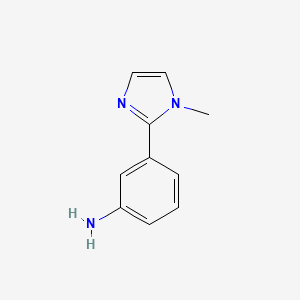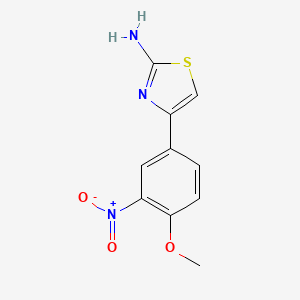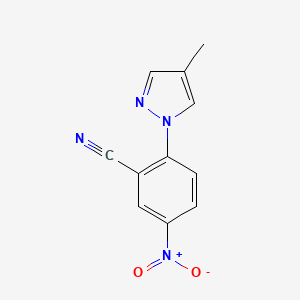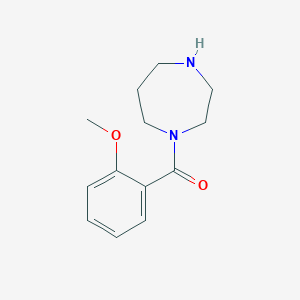
(1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone
Descripción general
Descripción
(1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone, also known as DMCM, is a benzodiazepine derivative that has been widely used in scientific research as a tool to study the GABA(A) receptor system. This compound has been shown to have a high affinity for the benzodiazepine binding site on the GABA(A) receptor, making it a valuable tool for investigating the function of this receptor system.
Mecanismo De Acción
(1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone acts as a positive allosteric modulator of the GABA(A) receptor, which means that it enhances the activity of this receptor in the presence of GABA. The GABA(A) receptor is a ligand-gated ion channel that is activated by the neurotransmitter GABA. When GABA binds to the receptor, it causes the channel to open, allowing negatively charged chloride ions to flow into the cell. This hyperpolarizes the cell membrane, making it less likely to fire an action potential. (1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone enhances the activity of the GABA(A) receptor by increasing the affinity of the receptor for GABA.
Efectos Bioquímicos Y Fisiológicos
(1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone has been shown to have a variety of biochemical and physiological effects. In animal studies, (1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone has been shown to have anxiolytic, anticonvulsant, and sedative-hypnotic effects. It has also been shown to increase the activity of the GABA(A) receptor in a dose-dependent manner. (1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone has been used to investigate the role of the GABA(A) receptor system in a variety of physiological and pathological conditions, including anxiety, epilepsy, and alcoholism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone has several advantages as a tool for investigating the GABA(A) receptor system. It has a high affinity for the benzodiazepine binding site on the receptor, making it a potent positive allosteric modulator. It is also relatively selective for the GABA(A) receptor, which means that it is less likely to interact with other receptor systems. However, (1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone also has several limitations. It has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects. It can also be difficult to control the dose of (1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving (1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone. One area of interest is the role of the GABA(A) receptor system in addiction and substance abuse. (1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone has been shown to reduce alcohol consumption in animal models, suggesting that it may have potential as a treatment for alcoholism. Another area of interest is the development of more selective positive allosteric modulators of the GABA(A) receptor. These compounds could have therapeutic potential for a variety of neurological and psychiatric disorders. Finally, there is interest in investigating the role of the GABA(A) receptor system in the development of tolerance and dependence to benzodiazepines and other drugs that act on this receptor system.
Aplicaciones Científicas De Investigación
(1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone has been extensively used in scientific research as a tool to study the GABA(A) receptor system. This compound has been shown to be a potent positive allosteric modulator of the GABA(A) receptor, which means that it enhances the activity of this receptor in the presence of GABA. (1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone has been used to investigate the role of the GABA(A) receptor system in a variety of physiological and pathological conditions, including anxiety, epilepsy, and alcoholism.
Propiedades
IUPAC Name |
1,4-diazepan-1-yl-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-6-3-2-5-11(12)13(16)15-9-4-7-14-8-10-15/h2-3,5-6,14H,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZKJSCFVYVXTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588316 | |
| Record name | (1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone | |
CAS RN |
61903-19-3 | |
| Record name | (Hexahydro-1H-1,4-diazepin-1-yl)(2-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61903-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,4-Diazepan-1-yl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



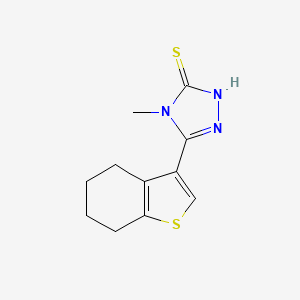
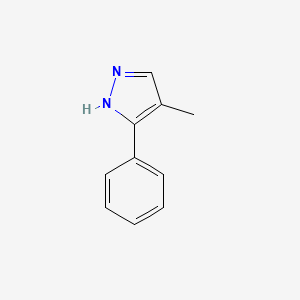
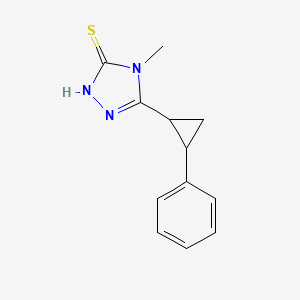
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3022494.png)
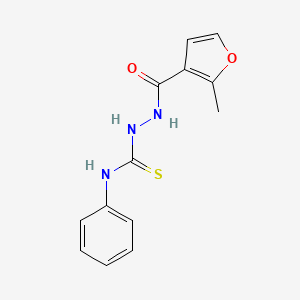
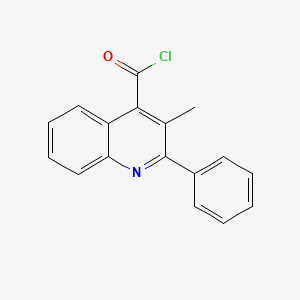
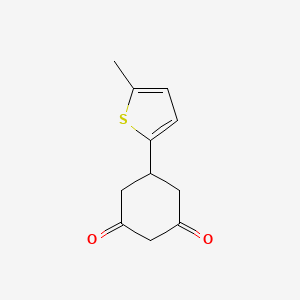
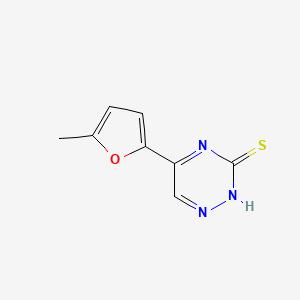
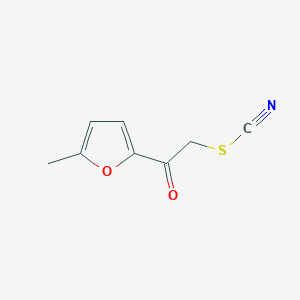
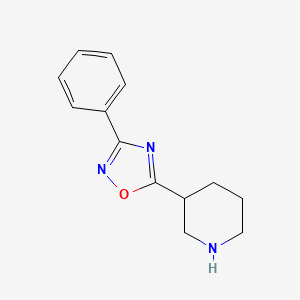
![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B3022503.png)
